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Compound of Interest

Compound Name: 4-Chloro-2-methylphenol

Cat. No.: B052076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloro-2-methylphenol is a chlorinated aromatic organic compound with a wide range of

applications, including its use as a disinfectant and as an intermediate in the synthesis of

herbicides.[1] A thorough understanding of its chemical structure is paramount for its effective

and safe use, as well as for the development of new applications. Spectroscopic techniques

such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) are indispensable tools for elucidating the molecular structure of this

compound. This guide provides an in-depth analysis of the NMR, IR, and MS spectral data of

4-Chloro-2-methylphenol, complete with experimental protocols and data interpretation.

Spectral Data Summary
The following tables summarize the key spectral data obtained for 4-Chloro-2-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data[2]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.07 d 1H Ar-H

7.03 d 1H Ar-H

6.67 dd 1H Ar-H

4.79 s 1H -OH

2.20 s 3H -CH₃

¹³C NMR Spectral Data[3]

Chemical Shift (δ) ppm Assignment

150.7 C-OH

129.9 Ar-C

129.5 Ar-C

126.1 C-Cl

125.7 Ar-C

115.2 Ar-C

15.8 -CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (hydroxyl group)

3100-3000 Medium C-H stretch (aromatic)

2960-2850 Medium C-H stretch (methyl group)

1600-1450 Strong C=C stretch (aromatic ring)

1260-1000 Strong C-O stretch (phenol)

850-750 Strong C-Cl stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

142 100 [M]⁺ (Molecular ion)

144 32
[M+2]⁺ (Isotopic peak due to

³⁷Cl)

107 80 [M-Cl]⁺

77 40 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of 4-Chloro-2-methylphenol is dissolved in a

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an

NMR tube.[4] Tetramethylsilane (TMS) is typically added as an internal standard.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is

set to a frequency of typically 400 MHz or higher. For ¹³C NMR, a frequency of 100 MHz or

higher is common.[5] The spectra are acquired by applying radiofrequency pulses and
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recording the resulting free induction decay (FID), which is then Fourier transformed to

obtain the spectrum.[6]

Data Processing: The acquired spectra are processed by phasing, baseline correction, and

referencing the chemical shifts to the internal standard (TMS at 0 ppm). The signals in the ¹H

NMR spectrum are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 4-Chloro-2-methylphenol, the thin solid film

method is often employed. The solid is dissolved in a volatile solvent like methylene chloride,

and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed

to evaporate, leaving a thin film of the compound on the plate.[7] Alternatively, a KBr pellet

can be prepared by grinding the sample with KBr powder and pressing it into a disk.

Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR

spectrometer. An infrared beam is passed through the sample, and the detector measures

the amount of light absorbed at each frequency.[8]

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is a plot of absorbance or transmittance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via gas chromatography (GC-MS) for volatile compounds. In the ion source, the

sample molecules are bombarded with high-energy electrons (Electron Ionization - EI),

causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and

fragment ions.[9][10][11]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer, where they

are separated based on their mass-to-charge ratio (m/z).[9][11]

Detection: A detector records the abundance of each ion at a specific m/z value. The output

is a mass spectrum, which is a plot of relative intensity versus m/z.[10]

Visualization of the Analytical Workflow
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The following diagram illustrates the general workflow for the spectral analysis of an organic

compound like 4-Chloro-2-methylphenol.
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Caption: Workflow for the spectral analysis of 4-Chloro-2-methylphenol.

Interpretation of Spectra
¹H NMR: The presence of three distinct signals in the aromatic region (around 7 ppm) is

consistent with a trisubstituted benzene ring. The singlet at 4.79 ppm is characteristic of a
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phenolic hydroxyl proton, and the singlet at 2.20 ppm corresponds to the three protons of the

methyl group.

¹³C NMR: The spectrum shows seven distinct carbon signals, which matches the number of

carbon atoms in 4-Chloro-2-methylphenol. The chemical shifts are consistent with the

expected electronic environment of each carbon atom in the proposed structure.

IR: The broad absorption band in the 3400-3200 cm⁻¹ region is a clear indication of the O-H

stretching vibration of the hydroxyl group. The peaks in the 1600-1450 cm⁻¹ range are

characteristic of the C=C stretching of the aromatic ring. The strong absorption between 850-

750 cm⁻¹ can be attributed to the C-Cl stretching vibration.

MS: The mass spectrum shows a molecular ion peak at m/z 142, which corresponds to the

molecular weight of 4-Chloro-2-methylphenol.[12] The presence of an isotopic peak at m/z

144 with a relative abundance of about one-third of the molecular ion peak is characteristic

of a compound containing one chlorine atom (due to the natural abundance of the ³⁷Cl

isotope).[10] The fragmentation pattern, including the loss of a chlorine atom (m/z 107),

further supports the proposed structure.

Conclusion
The combined data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a

comprehensive and consistent picture of the molecular structure of 4-Chloro-2-methylphenol.
Each spectroscopic technique offers unique insights into the different functional groups and the

overall connectivity of the atoms within the molecule. This detailed spectral analysis serves as

a crucial reference for quality control, reaction monitoring, and the future development of

applications involving this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_1570-64-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_1570-64-5_13CNMR.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.rsc.org/suppdata/c9/gc/c9gc01965k/c9gc01965k1.pdf
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_spectrometry_1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1570645&Mask=200
https://www.benchchem.com/product/b052076#spectral-analysis-of-4-chloro-2-methylphenol-nmr-ir-ms
https://www.benchchem.com/product/b052076#spectral-analysis-of-4-chloro-2-methylphenol-nmr-ir-ms
https://www.benchchem.com/product/b052076#spectral-analysis-of-4-chloro-2-methylphenol-nmr-ir-ms
https://www.benchchem.com/product/b052076#spectral-analysis-of-4-chloro-2-methylphenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b052076?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

